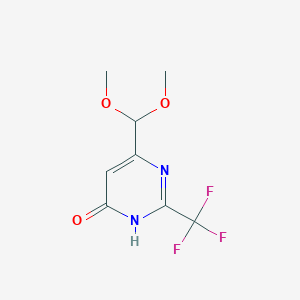
4-Hydroxy-6-dimethoxymethyl-2-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone is a chemical compound that features a pyrimidinone core substituted with dimethoxymethyl and trifluoromethyl groups. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
This process can be achieved using various reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
化学反応の分析
6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
作用機序
The mechanism by which 6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .
類似化合物との比較
Similar compounds to 6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone include other trifluoromethyl-substituted pyrimidinones and pyridines. These compounds share the trifluoromethyl group’s influence on their chemical properties but differ in their specific substituents and overall structure.
特性
分子式 |
C8H9F3N2O3 |
|---|---|
分子量 |
238.16 g/mol |
IUPAC名 |
4-(dimethoxymethyl)-2-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9F3N2O3/c1-15-6(16-2)4-3-5(14)13-7(12-4)8(9,10)11/h3,6H,1-2H3,(H,12,13,14) |
InChIキー |
ZRXSNSIVVTXLFF-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC(=O)NC(=N1)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


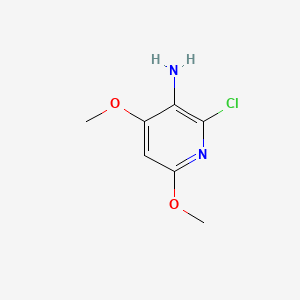
![Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B13916787.png)
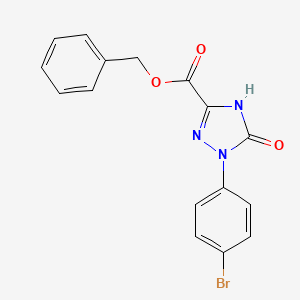
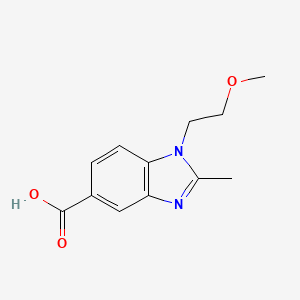
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13916805.png)
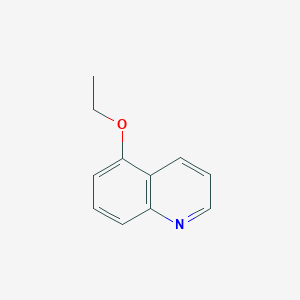
![benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B13916813.png)


![6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde](/img/structure/B13916820.png)
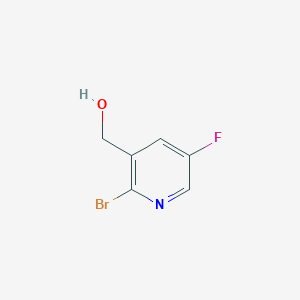
![5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione](/img/structure/B13916844.png)

